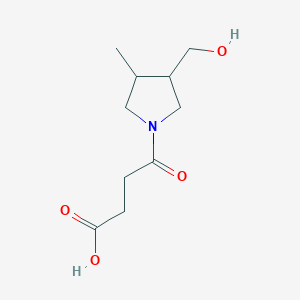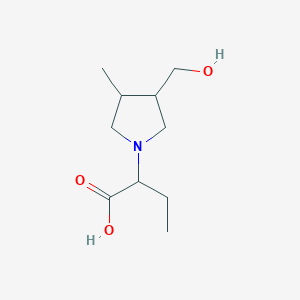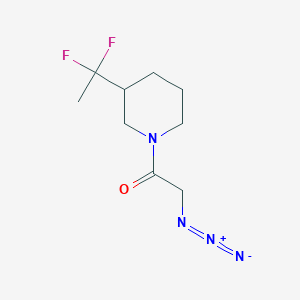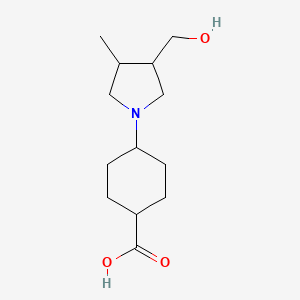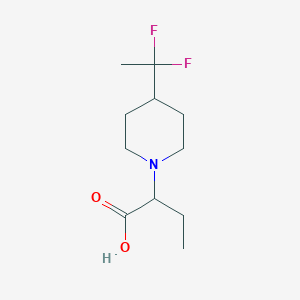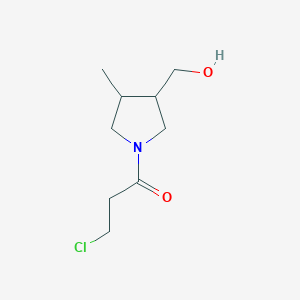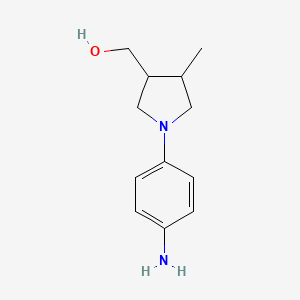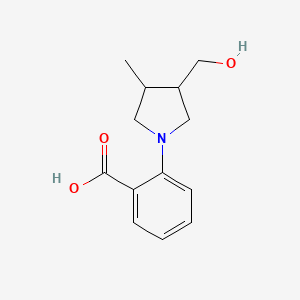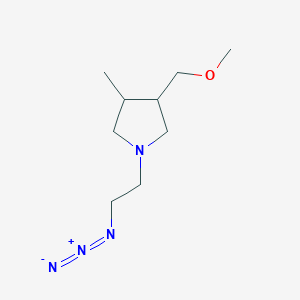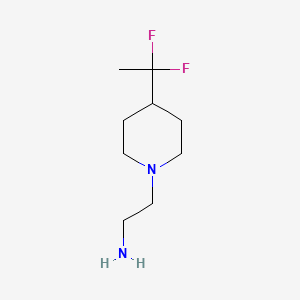
4-Chloro-6-(2-methoxybenzyl)pyrimidine
説明
“4-Chloro-6-(2-methoxybenzyl)pyrimidine” is a chemical compound with the CAS Number: 2091119-19-4 . It has a molecular weight of 234.68 .
Synthesis Analysis
The synthesis of pyrimidines has been described in numerous methods . In one approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-methoxybenzyl)pyrimidine” can be represented by the InChI code: 1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 .Physical And Chemical Properties Analysis
“4-Chloro-6-(2-methoxybenzyl)pyrimidine” is a liquid .科学的研究の応用
Synthesis and Antitumor Activity
Research has explored the synthesis of new pyrimidine derivatives, including those related to 4-chloro-6-(2-methoxybenzyl)pyrimidine, for their potential antitumor activities. For instance, Grigoryan et al. (2008) synthesized 4-amino-and 4-methoxy-6-chloropyrimidines, investigating their antitumor properties. These compounds are part of a broader category of pyrimidine derivatives investigated for their potential in treating cancer (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Structural Studies and Molecular Recognition
Studies on pyrimidine derivatives, including structural analyses and molecular recognition processes, highlight the importance of these compounds in pharmaceuticals. Rajam et al. (2017) detailed the cation tautomerism, twinning, and disorder in various forms of 4-amino-5-chloro-2,6-dimethylpyrimidine, providing insights into the molecular recognition processes essential for targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antimycobacterial Activity
The synthesis and evaluation of imidazole derivatives, designed to mimic the structure of potent antimycobacterial purines and pyrimidines, have shown potential antimycobacterial activity. Miranda and Gundersen (2009) reported on the synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles and their in vitro antimycobacterial activity, illustrating the versatility of pyrimidine-related compounds in addressing infectious diseases (Miranda & Gundersen, 2009).
Influence on DNA Methylation
Further research by Grigoryan et al. (2012) delved into the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides, studying their influence on DNA methylation. These compounds represent another facet of pyrimidine derivatives' potential, showing how they can affect biological processes at the genetic level (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, Garibyan, Nersesyan, & Agaronyan, 2012).
Pharmaceutical Development
Notably, the discovery of avanafil, a novel pyrimidine-5-carboxamide derivative, as a potent and highly selective phosphodiesterase 5 inhibitor, underscores the therapeutic significance of pyrimidine derivatives in developing new medications. Sakamoto et al. (2014) identified avanafil through the synthesis of pyrimidine derivatives, demonstrating their critical role in pharmaceutical innovation (Sakamoto, Koga, Hikota, Matsuki, Murakami, Kikkawa, Fujishige, Kotera, Omori, Morimoto, & Yamada, 2014).
特性
IUPAC Name |
4-chloro-6-[(2-methoxyphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFGXFRRVKHYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methoxybenzyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



